Adamantane-1,3,5,7-tetrayltetramethanol

Description

Structural Architecture and Academic Significance

The adamantane (B196018) cage is a diamondoid hydrocarbon, meaning its carbon framework is a subunit of the diamond lattice. This inherent rigidity and well-defined three-dimensional structure make adamantane derivatives, including the tetramethanol, attractive for applications in supramolecular chemistry, materials science, and drug delivery.

The academic significance of Adamantane-1,3,5,7-tetrayltetramethanol stems from its use as a multifunctional building block. The four hydroxyl groups can undergo various reactions, such as esterification, etherification, and oxidation, to introduce a wide array of functionalities. This allows for the construction of highly symmetrical, star-shaped molecules with potential applications in areas like polymer chemistry and nanotechnology. The stable adamantane core provides a robust scaffold, ensuring that the resulting macromolecules maintain a predictable and rigid three-dimensional geometry.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 75534-58-6 |

| Molecular Formula | C₁₄H₂₄O₄ |

| Molecular Weight | 256.34 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in polar aprotic solvents |

| Melting Point | Not reported |

Spectroscopic Data of this compound

| Technique | Characteristic Peaks |

| Infrared (IR) Spectroscopy | 3200–3600 cm⁻¹ (-OH stretch), 2850–3000 cm⁻¹ (C-H stretch) |

| ¹H NMR Spectroscopy | Signals corresponding to the methylene (B1212753) protons of the -CH₂OH groups and the protons of the adamantane cage. |

| ¹³C NMR Spectroscopy | Signals for the methylene carbons of the -CH₂OH groups and the carbons of the adamantane core. |

Contextualization within Adamantane Derivatives Research

This compound is a key member of the broader family of 1,3,5,7-tetrasubstituted adamantane derivatives. Research in this area focuses on the synthesis and application of adamantanes with various functional groups at the bridgehead positions. These derivatives are explored for their potential in creating novel materials with tailored properties.

For instance, the conversion of this compound into other functionalized adamantanes has been a subject of study. One notable transformation is its oxidation to Adamantane-1,3,5,7-tetracarboxylic acid. This tetra-acid is a valuable monomer in the synthesis of polyesters and polyamides and serves as a linker in the construction of metal-organic frameworks (MOFs).

The synthesis of this compound itself can be achieved through the reduction of the corresponding tetracarboxylic acid or its esters. A common synthetic route involves the hydrolysis of tetra-enol ether intermediates under acidic conditions.

The unique and rigid tetrahedral geometry of these 1,3,5,7-tetrasubstituted adamantanes makes them ideal building blocks for the construction of three-dimensional molecular architectures. The specific functional groups at the bridgehead positions dictate the types of intermolecular interactions and the resulting supramolecular structures.

Research Findings on this compound and Related Derivatives

| Derivative | Synthesis Highlight | Research Application |

| This compound | Reduction of Adamantane-1,3,5,7-tetracarboxylic acid esters. | Precursor for polymers and functionalized adamantanes. arkat-usa.org |

| Adamantane-1,3,5,7-tetracarboxylic acid | Oxidation of this compound. | Building block for Metal-Organic Frameworks (MOFs) and polymers. |

| 1,3,5,7-Tetranitroadamantane | Oxidation of 1,3,5,7-tetraaminoadamantane. | High-energy density material. |

| 1,3,5,7-Tetraethynyladamantane | Multi-step synthesis from adamantane. | Potential for creating 3D carbon-rich networks. |

The study of this compound and its derivatives continues to be an active area of research, with ongoing efforts to explore new synthetic methodologies and applications in materials science, supramolecular chemistry, and beyond. Its rigid, symmetrical structure, coupled with its versatile reactivity, ensures its place as a fundamental building block in the creation of novel and functional molecules.

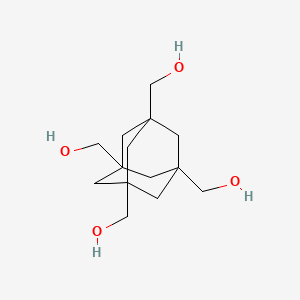

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3,5,7-tris(hydroxymethyl)-1-adamantyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O4/c15-7-11-1-12(8-16)4-13(2-11,9-17)6-14(3-11,5-12)10-18/h15-18H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUQKVUPKKDTLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC3(CC1(CC(C2)(C3)CO)CO)CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Precursor Synthesis and Adamantane (B196018) Framework Formation

The journey to adamantane-1,3,5,7-tetrayltetramethanol begins with the synthesis of the adamantane core itself. While adamantane exists in minute quantities in petroleum, its isolation from this source is not economically viable for large-scale production. wikipedia.orgorgsyn.org Consequently, laboratory and industrial syntheses rely on the rearrangement of more readily available polycyclic hydrocarbon precursors.

Derivation from Petroleum Sources

Adamantane was first discovered and isolated from petroleum. wikipedia.org However, the concentration of adamantane and its derivatives in crude oil is exceedingly low, making direct extraction an impractical method for obtaining significant quantities. wikipedia.org Petroleum remains a source for higher diamondoids, which are larger, fused adamantane cage structures, but their isolation is also a complex process. wikipedia.org

Lewis-Acid Catalyzed Rearrangement Approaches

The most practical and widely employed method for synthesizing the adamantane skeleton is the Lewis-acid catalyzed rearrangement of various C10H16 isomers. wikipedia.orgnih.gov The seminal work by Schleyer demonstrated that tetrahydrodicyclopentadiene, a readily available precursor derived from the dimerization of cyclopentadiene (B3395910) (a byproduct of petroleum refining), can be efficiently rearranged to adamantane. wikipedia.orgnih.gov

This isomerization is typically catalyzed by strong Lewis acids such as aluminum chloride (AlCl3) or a mixture of aluminum chloride and hydrogen chloride. orgsyn.orgreddit.com The reaction proceeds through a complex series of carbocationic rearrangements, ultimately leading to the thermodynamically most stable C10H16 isomer, adamantane. reddit.com The efficiency of this process has been improved over the years through the use of superacid catalysts and ultrasound, leading to significantly higher yields. wikipedia.org

Table 1: Comparison of Catalysts in Adamantane Synthesis

| Catalyst System | Precursor | Yield (%) | Reference |

| Aluminum chloride | Tetrahydrodicyclopentadiene | 30-40 | wikipedia.org |

| Boron trifluoride-hydrogen fluoride | Tetrahydrodicyclopentadiene | up to 30 | orgsyn.org |

| Superacid (e.g., CH3SO3H-SbF5) | Tetrahydrodicyclopentadiene | High | researchopenworld.com |

| Zeolites | Tetrahydrodicyclopentadiene | Variable | researchopenworld.com |

| Ionic Liquids | Tetrahydrodicyclopentadiene | Good selectivity | researchopenworld.com |

Hydroxymethylation and Functional Group Introduction

With the adamantane core in hand, the next critical step is the introduction of the four hydroxymethyl groups at the bridgehead positions (1, 3, 5, and 7). This can be achieved through a multi-step process that typically involves the formation of an intermediate that is then converted to the desired tetramethanol.

Hydrolysis of Tetra-enol Ether Intermediates

One sophisticated approach to introducing carbonyl functionalities, which can then be reduced to hydroxymethyl groups, involves the formation and subsequent hydrolysis of tetra-enol ether intermediates. A documented four-directional synthesis on the adamantane core illustrates this principle. arkat-usa.orgresearchgate.net In this methodology, a tetraol precursor, adamantane-1,3,5,7-tetraol, can be converted into a tetra-enol ether. arkat-usa.orgresearchgate.net This intermediate can then be hydrolyzed under acidic conditions to yield the corresponding tetra-aldehyde, adamantane-1,3,5,7-tetracarbaldehyde. researchgate.net This tetra-aldehyde is a key precursor that can be subsequently reduced to form this compound.

Formaldehyde (B43269) and Related Reagent Methodologies

While direct hydroxymethylation of the adamantane core at all four bridgehead positions simultaneously using formaldehyde is challenging, the reaction of adamantane derivatives with formaldehyde or its surrogates is a known method for introducing hydroxymethyl groups. The first attempted synthesis of adamantane itself by Meerwein in 1924 involved the reaction of formaldehyde with diethyl malonate. wikipedia.org Although this did not yield adamantane directly, it produced a bicyclic compound that was later used in the synthesis of adamantane derivatives. wikipedia.org For the synthesis of this compound, a more plausible route involves the functionalization of a pre-existing tetra-substituted adamantane, such as adamantane-1,3,5,7-tetraol or adamantane-1,3,5,7-tetracarboxylic acid. The conversion of 1,3,5,7-adamantanetetramethanol to other functionalized adamantanes in the literature implies that its synthesis is well-established, likely through the reduction of a tetra-carbonyl compound. arkat-usa.org

Oxidative and Reductive Synthesis Pathways for Adamantane Polyols

Both oxidative and reductive strategies are crucial in the synthesis of this compound and its precursors.

Oxidative Pathways:

The direct oxidation of adamantane to adamantane polyols is a key strategy for obtaining the necessary precursors. The bridgehead positions of adamantane are susceptible to oxidation. One-stage catalytic oxidation of adamantane using hydrogen peroxide in the presence of a copper(II)-dimethylglyoxime complex can produce a mixture of tri-, tetra-, and penta-hydroxylated adamantanes. mdpi.com This method provides a direct route to adamantane-1,3,5,7-tetraol, a vital starting material. mdpi.com

Another established method involves a two-stage process: the exhaustive bromination of adamantane using a Lewis acid catalyst to form 1,3,5,7-tetrabromoadamantane, followed by hydrolysis to yield adamantane-1,3,5,7-tetraol. mdpi.com

Reductive Pathways:

Reductive pathways are essential for converting carbonyl functionalities at the bridgehead positions to the desired hydroxymethyl groups. A primary route to this compound involves the reduction of adamantane-1,3,5,7-tetracarboxylic acid or its esters. Adamantane-1,3,5,7-tetracarboxylic acid can be prepared via the hydrolysis of 1,3,5,7-adamantanetetracarboxamide. wikipedia.org Standard reducing agents, such as lithium aluminum hydride (LiAlH4), are capable of reducing carboxylic acids and their esters to primary alcohols. libretexts.org

Alternatively, the reduction of adamantane-1,3,5,7-tetracarbaldehyde, obtained from the hydrolysis of the corresponding tetra-enol ether, would also yield the target tetramethanol. Furthermore, the successful reduction of 1,3,5,7-tetracyanoadamantane to 1,3,5,7-tetrakis(aminomethyl)adamantane (B1252753) demonstrates the feasibility of reducing four functional groups on the adamantane scaffold. nih.govamazonaws.com

Table 2: Key Intermediates and their Synthetic Transformations

| Intermediate | Precursor | Reagents/Conditions | Product | Reference |

| Adamantane | Tetrahydrodicyclopentadiene | Lewis Acid (e.g., AlCl3) | Adamantane | wikipedia.org |

| Adamantane-1,3,5,7-tetraol | Adamantane | H2O2, Cu(II) catalyst | Adamantane-1,3,5,7-tetraol | mdpi.com |

| 1,3,5,7-Tetrabromoadamantane | Adamantane | Br2, Lewis Acid | 1,3,5,7-Tetrabromoadamantane | wikipedia.org |

| Adamantane-1,3,5,7-tetraol | 1,3,5,7-Tetrabromoadamantane | Hydrolysis | Adamantane-1,3,5,7-tetraol | mdpi.com |

| Adamantane-1,3,5,7-tetracarbaldehyde | Adamantane-1,3,5,7-tetraol | via Tetra-enol ether | Adamantane-1,3,5,7-tetracarbaldehyde | researchgate.net |

| Adamantane-1,3,5,7-tetracarboxylic acid | 1,3,5,7-Adamantanetetracarboxamide | Alkaline hydrolysis | Adamantane-1,3,5,7-tetracarboxylic acid | wikipedia.org |

| This compound | Adamantane-1,3,5,7-tetracarboxylic acid | Reduction (e.g., LiAlH4) | This compound | libretexts.org |

| This compound | Adamantane-1,3,5,7-tetracarbaldehyde | Reduction | This compound | Inferred |

Transition Metal Catalysis in C-H Bond Functionalization

Transition metal catalysis offers a powerful and increasingly sophisticated approach for the direct functionalization of C-H bonds, including those in the adamantane framework. nih.gov These methods provide pathways to introduce functional groups onto the adamantane core, which can be precursors to the desired tetramethanol. The selective activation of the strong tertiary C-H bonds at the bridgehead positions of adamantane is a key focus of this research. researchgate.net

Various transition metals, including palladium, nickel, rhodium, and iridium, have been employed to catalyze the C-H functionalization of adamantane. These reactions can lead to the formation of carbon-carbon and carbon-heteroatom bonds. For instance, transition metal-catalyzed carbonylation can introduce carbonyl groups, which can be further transformed into carboxylic acids or alcohols. scholaris.ca While direct hydroxymethylation of adamantane's C-H bonds in a single step is a complex transformation, relay catalysis systems involving multiple transition metals have been developed for the formal primary C-H bond hydroxymethylation of n-alkanes, suggesting potential future applications for more complex substrates like adamantane. researchgate.net

Below is a table summarizing selected transition metal-catalyzed C-H functionalization reactions of adamantane, highlighting the diversity of achievable transformations.

| Catalyst System | Functionalization Type | Reactants | Product Type |

|---|---|---|---|

| Photoredox and H-atom transfer catalysis | C–H alkylation | Adamantane, Alkenes | Alkyladamantanes |

| Ni-catalysis | Carbonylation | Adamantane, Formamides | Adamantane amides |

| Cu(I) species and DTBP | Carbonylative C–H activation | Adamantane, Amides | Adamantane imides |

Chromic Acid and Hypochlorite-Mediated Oxidations

Oxidative functionalization of the adamantane core provides a direct route to hydroxylated derivatives. While the direct synthesis of this compound via these methods is not the primary outcome, the formation of the closely related 1,3,5,7-tetrahydroxyadamantane is a significant and well-studied transformation.

Chromic Acid Oxidation: Chromic acid (H₂CrO₄), a powerful oxidizing agent, is known for its ability to oxidize alcohols to carbonyl compounds and can also effect the oxidation of C-H bonds. However, its application in the selective oxidation of adamantane to its tetraol requires carefully controlled conditions to avoid over-oxidation and the formation of byproducts. The direct, one-stage oxidation of adamantane to its tri-, tetra-, and penta-ols has been explored using various catalytic systems, which can be conceptually related to chromic acid's oxidative power. mdpi.comscilit.comdntb.gov.ua

Hypochlorite-Mediated Oxidations: Sodium hypochlorite (B82951) (NaOCl), a common bleaching agent, can be utilized as an oxidant for the functionalization of alkanes. organic-chemistry.org The reactivity of hypochlorite can be enhanced through the use of catalysts, such as iron porphyrins, which facilitate the hydroxylation of C-H bonds. osti.govcatalysis.ru These systems can promote the oxidation of adamantane's tertiary C-H bonds to hydroxyl groups. The reaction mechanism often involves the generation of a highly reactive oxidizing species that abstracts a hydrogen atom from the adamantane core, followed by the introduction of a hydroxyl group.

The following table outlines the general principles of these oxidation methods.

| Oxidizing Agent | Typical Substrate | Primary Product | Key Reaction Characteristics |

|---|---|---|---|

| Chromic Acid (H₂CrO₄) | Alcohols, C-H bonds | Ketones, Carboxylic Acids, Alcohols | Strong oxidizing conditions, potential for over-oxidation. |

| Sodium Hypochlorite (NaOCl) | Alkanes, Alcohols | Alcohols, Ketones | Often requires a catalyst (e.g., metal porphyrins) for C-H oxidation. |

Industrial Scale Production Considerations

The final reduction step using a reagent like lithium aluminum hydride also poses industrial-scale challenges. LiAlH₄ is a highly reactive and pyrophoric substance, requiring specialized handling and equipment to ensure safety. The large quantities of hydride needed for the reduction of four carboxylic acid groups and the subsequent quenching and work-up procedures can generate significant waste streams that need to be managed.

The global market for polyols is substantial, driven primarily by the polyurethane industry. researchgate.net While bio-based polyols are gaining traction, specialty polyols derived from feedstocks like adamantane cater to niche applications where high performance and specific molecular architecture are required. The challenges in scaling up the production of such specialized polyols often lie in ensuring consistent product quality, managing complex reaction conditions, and controlling costs. acs.org

Advanced Purification and Isolation Techniques for Polyols

The purification of this compound is a crucial final step to ensure the high purity required for its potential applications. The crystalline nature of this polyol and its high melting point suggest that crystallization could be a primary method of purification. However, the presence of structurally similar byproducts and unreacted intermediates necessitates the use of advanced and often multi-step purification protocols.

Common impurities in the crude product could include partially reduced species (e.g., adamantane derivatives with a mix of carboxyl and hydroxyl groups) and residual reagents from the synthesis. The purification of polyols, in general, often involves techniques such as liquid-liquid extraction, crystallization, and chromatography.

Liquid-Liquid Extraction: This technique can be employed to remove impurities with different solubility profiles. For instance, adamantane polyols can be separated from less polar byproducts by washing with an appropriate solvent system. researchgate.net

Crystallization: Recrystallization from a suitable solvent is a powerful technique for purifying crystalline solids like this compound. The choice of solvent is critical to achieve good recovery and high purity. For polyols, the removal of alkaline catalysts is often achieved through neutralization to form salts, followed by crystallization and filtration. datapdf.comgoogle.comgoogle.com The crystal growth can be promoted by the addition of a hydrate (B1144303) of a metal salt of the neutralizing acid before the distillation of water. google.comgoogle.com

Chromatographic Methods: For achieving very high purity, chromatographic techniques such as column chromatography can be employed. While often more expensive and less scalable than crystallization, chromatography offers excellent separation of closely related compounds.

The following table summarizes some of the key purification techniques applicable to polyols.

| Purification Technique | Principle of Separation | Application in Polyol Purification | Key Considerations |

|---|---|---|---|

| Liquid-Liquid Extraction | Differential solubility of components in immiscible liquids. | Removal of non-polar or highly polar impurities. | Choice of solvents is crucial for efficient separation. |

| Crystallization/Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Primary method for purifying solid polyols. Effective for removing inorganic salts. | Solvent selection, cooling rate, and control of supersaturation are important for crystal size and purity. |

| Chromatography | Differential partitioning of components between a stationary and a mobile phase. | High-purity separations of closely related compounds. | Can be costly and challenging to scale up for industrial production. |

Chemical Reactivity and Derivative Synthesis

Oxidation Reactions of Hydroxymethyl Groups

The primary hydroxymethyl groups of Adamantane-1,3,5,7-tetrayltetramethanol are susceptible to oxidation, a reaction that can be controlled to yield different products depending on the reagents and conditions employed.

Key Oxidation Transformations:

To Carboxylic Acids: Strong oxidizing agents can convert the hydroxymethyl groups into carboxylic acid moieties. This transformation results in the formation of Adamantane-1,3,5,7-tetracarboxylic acid, a highly symmetrical and thermally stable molecule. This derivative is a significant building block in supramolecular chemistry and for creating metal-organic frameworks (MOFs). wikipedia.org

To Aldehydes: The oxidation can be stopped at the aldehyde stage using milder, more selective oxidizing agents. This would yield Adamantane-1,3,5,7-tetracarbaldehyde, a key intermediate for further functionalization.

Table 1: Oxidation Reactions and Reagents

| Product | Reagent Examples | Reaction Type |

|---|---|---|

| Adamantane-1,3,5,7-tetracarboxylic acid | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Full Oxidation |

| Adamantane-1,3,5,7-tetracarbaldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane | Partial Oxidation |

Reduction Pathways

While this compound itself is a fully reduced form of the corresponding tetracarboxylic acid, the concept of reduction is crucial in the synthesis of this compound. The reverse reaction, the reduction of Adamantane-1,3,5,7-tetracarboxylic acid and its derivatives, is a key pathway to obtain the tetramethanol.

Powerful reducing agents are required for this transformation. For instance, the carboxylic acid groups of Adamantane-1,3,5,7-tetracarboxylic acid can be completely reduced to the primary alcohol groups of this compound.

Table 2: Common Reduction Reactions to Synthesize this compound

| Starting Material | Reducing Agent | Product |

|---|---|---|

| Adamantane-1,3,5,7-tetracarboxylic acid | Lithium aluminum hydride (LiAlH₄) | This compound |

| Adamantane-1,3,5,7-tetracarboxylate esters | Lithium aluminum hydride (LiAlH₄) | This compound |

Substitution Reactions and Functional Group Interconversion

The hydroxymethyl groups of this compound can be converted into a variety of other functional groups through substitution reactions. This functional group interconversion is fundamental to creating a diverse library of adamantane (B196018) derivatives.

A common strategy involves converting the alcohol groups into better leaving groups, such as tosylates or halides, which can then be displaced by various nucleophiles. This allows for the introduction of azides, amines, cyanides, and other functionalities at the four bridgehead positions. For example, while not starting from the tetramethanol directly, the synthesis of 1,3,5,7-tetracyanoadamantane is achieved through a radical nucleophilic substitution reaction on 1,3,5,7-tetrabromoadamantane. capes.gov.brnih.gov Similarly, 1,3,5,7-tetraaminoadamantane can be synthesized from the corresponding tetraiodide. ntis.gov These syntheses highlight the importance of tetra-substituted adamantane intermediates for creating diverse derivatives.

Esterification and Etherification Studies

The hydroxyl groups of this compound readily undergo esterification and etherification, two fundamental reactions of alcohols.

Esterification: Reaction with carboxylic acids, acid anhydrides, or acyl chlorides in the presence of an acid catalyst yields the corresponding tetra-esters. These derivatives are often more soluble in organic solvents and can serve as protecting groups or introduce new functionalities.

Etherification: Reaction with alkyl halides or under conditions of the Williamson ether synthesis can produce tetra-ethers. This modification can alter the polarity and steric properties of the molecule.

These reactions are crucial for creating building blocks for polymers and dendrimers where the adamantane cage acts as a rigid core.

Acid-Base Chemistry Investigations

The hydroxymethyl groups of this compound are not typically considered acidic or basic in the traditional sense. However, the lone pairs of electrons on the oxygen atoms can act as weak Lewis bases, allowing for coordination with Lewis acids.

More significantly, in the presence of a strong base, the hydroxyl protons can be abstracted to form a tetra-alkoxide. This in-situ generated nucleophile can then be used in subsequent reactions, such as the Williamson ether synthesis mentioned previously. The related Adamantane-1,3,5,7-tetracarboxylic acid, by contrast, has four acidic protons, enabling it to form extensive hydrogen-bonded networks. wikipedia.org

Generation of Diverse Adamantane Derivatives

The chemical reactivity inherent in the four hydroxymethyl groups makes this compound a valuable starting material for the synthesis of a wide array of adamantane derivatives. The symmetrical, tetrahedral presentation of reactive sites allows for the construction of highly ordered three-dimensional molecules.

By applying the reactions discussed—oxidation, substitution, esterification, and etherification—a multitude of end-products can be achieved. For example, oxidation leads to tetracarboxylic acids, which are precursors for amides and other acid derivatives. wikipedia.org Substitution reactions can introduce nitrogen-containing groups, leading to tetra-amines or tetra-nitriles, which can be further reduced to primary amines. capes.gov.brnih.govntis.gov The ability to systematically and symmetrically modify the adamantane core is of great interest in materials science, supramolecular chemistry, and the development of complex molecular architectures.

Supramolecular Chemistry and Host Guest Systems

Hydrogen Bonding Interactions in Self-Assembly

The four hydroxyl (-OH) groups of adamantane-1,3,5,7-tetrayltetramethanol are pivotal to its role in self-assembly. These groups can act as both hydrogen bond donors (from the hydrogen atom) and acceptors (via the lone pairs on the oxygen atom). This dual capability allows the molecules to link together, forming extensive and stable three-dimensional networks. The rigid adamantane (B196018) core ensures that the hydrogen bonds are formed in a predictable, directional manner, leading to ordered crystalline structures.

This behavior is analogous to other tetrasubstituted adamantanes, such as 1,3,5,7-adamantanetetracarboxylic acid, which is known to form robust hydrogen-bonded organic frameworks (HOFs). wikipedia.org In these structures, the adamantane units act as nodes, and the hydrogen bonds serve as the linkers, creating a diamondoid network. wikipedia.org The tetrahedral arrangement of the methanol (B129727) groups in this compound predetermines the geometry of the resulting supramolecular network, making it a valuable tool for crystal engineering and the design of porous materials. researchgate.net

Host-Guest Complexation with Macrocyclic Receptors

The adamantane cage of the molecule is a classic "guest" in host-guest chemistry. Its size, shape, and hydrophobic nature make it highly complementary to the cavities of various macrocyclic "host" molecules. This interaction is a cornerstone of supramolecular assembly, enabling the construction of more complex systems.

The formation of a host-guest complex is driven by non-covalent forces, primarily the hydrophobic effect, where the adamantane group is expelled from the aqueous environment to reside within the nonpolar cavity of the host. Van der Waals forces between the adamantane guest and the interior of the macrocyclic host further stabilize the resulting complex. The tetrahedral substitution pattern allows for multivalent interactions, where a single molecule of this compound can potentially bind to multiple host molecules simultaneously, facilitating the creation of larger supramolecular polymers or networks. nih.gov

Cyclodextrin-Adamantane Host-Guest Systems

Among the most studied host-guest systems are those involving adamantane derivatives and cyclodextrins (CDs). nih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them excellent hosts for nonpolar guests like adamantane in aqueous solutions. cityu.edu.hk

The β-cyclodextrin (β-CD), composed of seven glucopyranose units, has a cavity size that is particularly well-suited for the adamantane cage, leading to the formation of highly stable 1:1 inclusion complexes. mdpi.com This specific and strong interaction is one of the most utilized recognition motifs in supramolecular chemistry. The association constant (Kₐ) for adamantane-β-CD binding is typically very high, often in the range of 10⁴ to 10⁵ M⁻¹, indicating a strong binding affinity. mdpi.comresearchgate.net This robust interaction has been harnessed to create various functional materials, including hydrogels and nanoparticles. cityu.edu.hkrsc.org

The four methanol groups of this compound remain outside the cyclodextrin (B1172386) cavity upon complexation. These exposed functional groups are then available for further interactions, such as forming hydrogen bonds or coordinating with other molecules, which is crucial for building hierarchical structures.

| Adamantane Derivative | Association Constant (Kₐ) in M⁻¹ | Stoichiometry (Guest:Host) | Reference |

|---|---|---|---|

| Adamantane (General) | 10⁴ - 10⁵ | 1:1 | mdpi.comresearchgate.net |

| Alexa 488 labelled adamantane | 5.2 x 10⁴ | 1:1 | mdpi.com |

| 1-Adamantanol | Variable | 2:2 | nih.govnih.gov |

| 1,3-Adamantanedicarboxylic acid | Variable | 1:2 | nih.govnih.gov |

Formation of Supramolecular Assemblies and Nanostructures

The unique characteristics of this compound—a rigid tetrahedral core, multivalent functional groups for hydrogen bonding, and a strong affinity for host molecules—make it an exceptional building block for a wide range of supramolecular assemblies and nanostructures. researchgate.netnih.gov

These assemblies can be formed through several pathways:

Hydrogen-Bonded Networks: As discussed, the molecule can self-assemble into extended, crystalline networks solely through hydrogen bonding. wikipedia.orgresearchgate.net

Host-Guest Driven Assembly: By combining this compound with a multivalent host molecule (e.g., a polymer decorated with cyclodextrins), large, cross-linked networks can be formed. The adamantane-cyclodextrin interaction acts as the "glue" holding the assembly together. This principle is widely used to create responsive hydrogels and nanoparticles. cityu.edu.hkrsc.org

Nanoscale Objects: The well-defined tetrahedral shape has been exploited to synthesize nanoscale molecules for applications such as atomic force microscopy (AFM) calibration. nih.govnih.gov The adamantane core provides the necessary rigidity and precise geometry for these molecular constructs.

Role in Hierarchical Coordination-Driven Self-Assembly

Beyond hydrogen bonding and host-guest interactions, this compound can serve as a scaffold in more complex hierarchical systems, particularly those driven by metal-ligand coordination. The hydroxyl groups can be chemically modified into ligands that can coordinate with metal ions.

In this approach, the adamantane derivative acts as a tetrahedral metalloligand. When mixed with metal ions that have specific coordination geometries, intricate and predictable three-dimensional structures, known as metal-organic frameworks (MOFs) or coordination polymers, can be formed. rsc.org The adamantane core dictates the tetrahedral connectivity of the network, while the choice of metal and ligand determines the length and angle of the connections. This strategy allows for the precise design of porous materials with tailored properties for applications in gas storage, catalysis, and sensing. The combination of strong coordination bonds with weaker interactions (like hydrogen bonding or host-guest complexation) allows for the construction of highly complex, hierarchical structures. nih.govnih.gov

Coordination Chemistry of Adamantane 1,3,5,7 Tetrayltetramethanol

Ligand Properties and Coordination Modes

As a ligand, Adamantane-1,3,5,7-tetrayltetramethanol possesses distinct structural features that influence its coordination behavior. The core of the molecule is the adamantane (B196018) cage, a highly stable and rigid hydrocarbon framework. semanticscholar.org This rigidity is crucial as it pre-organizes the coordinating groups in a fixed tetrahedral geometry, reducing the entropic penalty upon complexation and leading to more predictable and stable structures. researchgate.net

The coordinating functional groups are the four primary alcohols. The oxygen atom of each hydroxymethyl group has lone pairs of electrons that can be donated to a metal center, allowing the molecule to function as a multidentate ligand. In its neutral form, it acts as a tetradentate ligand. The coordination typically occurs through the hydroxyl oxygen atoms.

The spatial orientation of these four -CH₂OH groups is a defining characteristic. They project from the adamantane core in a tetrahedral fashion, making the molecule an excellent candidate for constructing three-dimensional networks. This specific geometry is highly sought after for creating materials with high symmetry and porous architectures. researchgate.net

| Property | Description |

| Structure | Rigid adamantane core with four hydroxymethyl (-CH₂OH) groups. |

| Functionality | Tetrafunctional alcohol. |

| Denticity | Potentially tetradentate. |

| Coordinating Atoms | Oxygen atoms of the hydroxyl groups. |

| Geometry | Tetrahedral arrangement of coordinating groups. |

| Flexibility | The adamantane core is rigid, but the -CH₂OH groups have rotational freedom. |

Metal-Organic Framework (MOF) and Metal-Organic Cage (MOC) Architectures

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters, known as secondary building units (SBUs), linked together by organic ligands. csic.es The properties of a MOF, such as pore size, stability, and functionality, are directly related to the geometry of its constituent parts.

This compound is recognized for its potential as a building block, or "linker," for the synthesis of MOFs. Its rigid structure and well-defined tetrahedral geometry are ideal for forming stable, three-dimensional, and often porous frameworks. researchgate.net When used as a linker, the four hydroxyl groups can coordinate to metal centers, extending the structure in three dimensions to create a highly ordered network.

While specific MOFs constructed directly from this compound are not as widely reported as those from its carboxylate or azole-functionalized counterparts, its structural suitability is clear. researchgate.net The principles of reticular chemistry suggest that its tetrahedral nature would favor the formation of high-symmetry networks, similar to how other tetrahedral adamantane derivatives have been used to construct frameworks with specific topologies. researchgate.netresearchgate.net The use of this tetra-alcohol linker could lead to MOFs with hydroxyl-functionalized pore surfaces, which may impart specific properties such as hydrophilicity or sites for post-synthetic modification.

Complexation with Transition Metal Centers

The four hydroxymethyl groups of this compound enable it to form stable complexes with various metal ions, including transition metals, through chelation. The ability of alcohol groups to coordinate to transition metals is a fundamental concept in coordination chemistry. In the case of this ligand, the multiple, geometrically constrained hydroxyl groups can bind to one or more metal centers to form discrete coordination complexes or extended polymeric structures.

Applications in Advanced Materials Science

Building Block for Polymeric Materials Synthesis

Adamantane-1,3,5,7-tetrayltetramethanol is a versatile precursor for the synthesis of a variety of polymeric materials. Its tetrafunctionality allows for the creation of highly cross-linked, three-dimensional polymer networks. The rigid adamantane (B196018) core contributes to the synthesis of polymers with high glass transition temperatures and thermal stability. rsc.org

One notable application is in the synthesis of star-shaped polymers. Using a synonym for the compound, 1,3,5,7-Tetrahydroxyadamantane (Ad-(OH)₄), researchers have utilized it as a tetrafunctional initiator for ring-opening polymerization (ROP). This method allows for the synthesis of four-arm block copolymers with a central adamantane core. For example, Ad-(OH)₄ can initiate the ROP of monomers like D,L-lactide and glycolide (B1360168) to form a four-armed polylactide-co-glycolide polymer. This star-shaped architecture, with its compact structure and high density of polymer chains emanating from the core, can exhibit unique solution and solid-state properties compared to their linear counterparts.

The hydroxymethyl groups of this compound can also be chemically modified to introduce other functionalities, further expanding its utility as a monomer. For instance, these groups can be converted to isocyanates for the synthesis of polyurethanes or esterified with acrylic acid to produce tetra-acrylate monomers for free-radical polymerization.

Development of Functionalized Polyethers and Polyols

The four hydroxyl groups of this compound make it an ideal candidate for the synthesis of functionalized polyethers and polyols. These materials are valuable as high-performance lubricants, surfactants, and as soft segments in polyurethanes.

The synthesis of polyethers can be achieved through the Williamson ether synthesis, where the hydroxyl groups are reacted with alkyl halides. By carefully selecting the alkyl halide, a wide range of functionalities can be introduced into the resulting polyether. For example, reacting this compound with an epoxy-containing alkyl halide would yield a polyether with reactive epoxy groups, suitable for further cross-linking reactions.

Furthermore, this compound can serve as a core molecule for the synthesis of dendritic or hyperbranched polyols. Through a divergent synthesis approach, successive generations of branched monomers can be added to the initial tetrol core, leading to highly branched, globular macromolecules with a high density of terminal hydroxyl groups. These adamantane-cored polyols can find applications as rheology modifiers, drug delivery vehicles, and in the formulation of coatings and adhesives.

Cross-linking Agents in Polymer Systems

The tetrafunctional nature of this compound makes it an effective cross-linking agent for various polymer systems. Cross-linking is a crucial process for transforming thermoplastic polymers into thermosets, which exhibit superior mechanical properties, chemical resistance, and thermal stability.

In epoxy resin systems, the hydroxyl groups of this compound can react with the epoxy rings, leading to the formation of a rigid, three-dimensional network. The incorporation of the bulky and rigid adamantane cage into the epoxy network can significantly increase the glass transition temperature and the modulus of the cured resin. This makes it a promising candidate for high-performance adhesives, composites, and coatings that require excellent thermal and mechanical stability.

Similarly, this compound can be used to cross-link polyurethanes. In this case, the hydroxyl groups react with isocyanate groups to form urethane (B1682113) linkages. By controlling the stoichiometry between the hydroxyl and isocyanate groups, the cross-link density and, consequently, the properties of the final polyurethane material can be tailored. Adamantane-based cross-linkers are known to improve the thermal stability and reduce the water absorption of the resulting polymers. ooc.co.jp

Design of Nanostructured Materials

The well-defined, tetrahedral geometry of the adamantane core makes this compound an excellent building block for the bottom-up design of nanostructured materials. researchgate.net These materials, with features on the nanometer scale, can exhibit unique optical, electronic, and catalytic properties.

One area of interest is the synthesis of metal-organic frameworks (MOFs) and porous organic polymers (POPs). In these materials, the adamantane derivative can act as a rigid, tetra-topic node, which is connected by organic linkers to form a porous, crystalline framework. While the direct use of this compound in MOF synthesis is less common than its carboxylic acid analogue (Adamantane-1,3,5,7-tetracarboxylic acid), wikipedia.org its hydroxyl groups can be functionalized to create suitable linkers. These adamantane-based porous materials can have applications in gas storage, separation, and catalysis.

Another application is in the creation of molecularly defined nanoscale objects for applications such as atomic force microscopy (AFM) tips. nih.gov By attaching long, rigid arms to the four positions of the adamantane core, molecules with a well-defined three-dimensional shape can be synthesized. These molecules can then be attached to a surface to create a patterned monolayer with specific functionalities.

Influence of Adamantyl Moieties on Material Performance

The incorporation of the adamantyl moiety, derived from this compound, into a polymer backbone or as a cross-linker has a profound impact on the final material's performance. The rigid and bulky nature of the adamantane cage introduces several beneficial properties.

Mechanical Properties: The rigidity of the adamantane unit restricts the mobility of the polymer chains, leading to an increase in the modulus and hardness of the material. However, this increased rigidity can sometimes lead to a decrease in the elongation at break, making the material more brittle. rsc.org

Solubility and Processability: The bulky adamantane groups can disrupt polymer chain packing, which can lead to increased solubility in organic solvents. This is often a desirable property for polymer processing and film casting.

Optical Properties: The incorporation of adamantane units can lead to polymers with high optical transparency and a low refractive index, making them suitable for optical applications. rsc.org

Dielectric Properties: Adamantane-based polymers often exhibit low dielectric constants and low water absorption, which are advantageous for applications in microelectronics. ooc.co.jp

The following table summarizes the general effects of incorporating adamantyl moieties on various material properties:

| Property | Influence of Adamantyl Moiety |

| Thermal Stability | Increased (Higher Tg and decomposition temperature) |

| Mechanical Strength | Increased (Higher modulus and hardness) |

| Elongation at Break | Often Decreased |

| Solubility | Generally Increased in organic solvents |

| Optical Transparency | High |

| Dielectric Constant | Low |

| Water Absorption | Low |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into properties such as molecular orbital energies, electron density distribution, and reactivity. Although specific DFT studies on adamantane-1,3,5,7-tetrayltetramethanol are scarce, research on other tetra-substituted adamantanes offers valuable comparative data.

To illustrate the expected electronic properties of this compound, a comparative data table of calculated HOMO-LUMO gaps for adamantane (B196018) and some of its derivatives is presented below. It is important to note that these values are illustrative and the actual values for this compound would require specific DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Adamantane | -7.8 | 1.53 | 9.33 |

| Tetra-aza-adamantane | -5.9 | 1.2 | 7.1 |

| Tetra-bora-adamantane | -6.5 | -1.1 | 5.4 |

| Adamantane-1,3,5,7-tetracarboxylic acid | -8.32 | -1.54 | 6.78 |

The electrostatic potential map of this compound is predicted to show regions of negative potential around the oxygen atoms of the hydroxymethyl groups, indicating their propensity to act as hydrogen bond acceptors. The hydrogen atoms of the hydroxyl groups would, in turn, exhibit positive potential, making them hydrogen bond donors. This electronic characteristic is fundamental to the molecule's ability to form extended networks through hydrogen bonding.

Molecular Dynamics Simulations of Conformational Behavior

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For a rigid molecule like adamantane, MD simulations are particularly useful for understanding the conformational preferences of its substituents and how the molecule interacts with its environment to form larger assemblies.

The adamantane core itself is exceptionally rigid, with very little conformational flexibility. nih.gov Therefore, MD simulations of this compound would primarily focus on the rotational freedom of the four hydroxymethyl groups. The orientation of these groups will be governed by a combination of steric hindrance and intramolecular hydrogen bonding. It is plausible that specific, low-energy conformations exist where the hydroxymethyl groups are arranged to minimize steric clash and potentially form intramolecular hydrogen bonds between adjacent groups.

In the condensed phase or in solution, intermolecular interactions will dominate the conformational behavior. MD simulations can predict how these molecules self-assemble. Given the presence of four hydroxyl groups capable of acting as both hydrogen bond donors and acceptors, it is highly probable that this compound will form extensive three-dimensional hydrogen-bonded networks. wikipedia.org The tetrahedral arrangement of the substituents on the adamantane scaffold predetermines a diamondoid-like network structure for these assemblies.

The table below summarizes key parameters that would be investigated in a typical MD simulation to understand the conformational behavior and self-assembly of this compound.

| Simulation Parameter | Purpose | Expected Outcome for this compound |

|---|---|---|

| Radial Distribution Function (RDF) | To characterize the local structure and ordering of molecules. | Sharp peaks indicating strong hydrogen bonding between hydroxyl groups at specific distances. |

| Mean Squared Displacement (MSD) | To determine the translational mobility of the molecules. | Low MSD in the solid state, indicative of a stable, crystalline-like assembly. |

| Hydrogen Bond Analysis | To quantify the extent and lifetime of hydrogen bonds. | A high number of persistent intermolecular hydrogen bonds, confirming the formation of a stable network. |

| Potential Energy Surface Scan | To identify low-energy conformations of the hydroxymethyl groups. | Revealing preferred orientations of the substituents due to intramolecular interactions. |

Computational Modeling for Design of Derivatives and Assemblies

The adamantane cage is an excellent building block, or "scaffold," for the design of new molecules and materials due to its rigidity and well-defined three-dimensional structure. researchgate.net Computational modeling plays a crucial role in the rational design of derivatives of this compound and predicting the properties of the assemblies they form.

By modifying the hydroxymethyl groups, a diverse range of derivatives can be conceptualized and their properties modeled computationally before any synthetic work is undertaken. For example, the hydroxyl groups could be esterified or etherified to tune the solubility and reactivity of the molecule. They could also be replaced with other functional groups to create, for instance, ligands for metal-organic frameworks (MOFs) or initiators for polymerization. wikipedia.org

Computational modeling can be used to screen libraries of potential derivatives for desired properties. For example, quantum mechanical calculations can predict the electronic properties of new derivatives, while molecular docking simulations could assess their potential as building blocks for targeted supramolecular structures. The use of adamantane-1,3,5,7-tetracarboxylic acid as a linker in hydrogen-bonded organic frameworks is a well-documented example of how tetra-substituted adamantanes can be used to create predictable and robust crystalline solids. wikipedia.org It is expected that this compound could be used in a similar fashion.

The following table outlines some potential design strategies for derivatives of this compound and the computational methods that could be used to evaluate them.

| Design Strategy | Potential Application | Computational Modeling Approach |

|---|---|---|

| Esterification with long alkyl chains | Formation of liquid crystals or self-assembled monolayers. | Molecular dynamics simulations to study packing and phase behavior. |

| Conversion to isocyanates | Building blocks for polyurethanes. | DFT calculations to predict reactivity and polymer properties. |

| Functionalization with polymerizable groups (e.g., acrylates) | Cross-linkers for polymers. | Molecular mechanics to model network formation and mechanical properties. |

| Coordination to metal ions | Formation of coordination polymers or MOFs. | DFT and periodic boundary condition calculations to predict structure and porosity. |

Emerging Research Avenues and Methodological Challenges

Development of Efficient and Scalable Synthetic Routes

The synthesis of polyfunctionalized adamantanes, including Adamantane-1,3,5,7-tetrayltetramethanol, presents considerable challenges that are the focus of ongoing research. Current synthetic strategies typically begin with the adamantane (B196018) core and introduce functionality at the four bridgehead positions. A common pathway involves the multi-step halogenation of adamantane to produce 1,3,5,7-tetrabromoadamantane. wikipedia.orgsemanticscholar.org This intermediate is a critical precursor, but its synthesis often requires harsh conditions, such as boiling bromine and the use of Lewis acid catalysts, and subsequent steps are needed to convert the bromo groups to the desired hydroxymethyl functionality. wikipedia.orgsemanticscholar.org

A generalized approach to the synthesis of this compound involves the hydroxymethylation of a suitable adamantane precursor. smolecule.com However, developing a process that is both high-yielding and scalable for industrial production remains a significant methodological challenge. The inherent low solubility and reactivity of some adamantane intermediates can complicate purification and subsequent reaction steps. bohrium.com Research is therefore directed towards discovering milder reaction conditions, improving yields, and simplifying purification processes to make this versatile building block more accessible.

| Synthetic Step | Typical Reagents & Conditions | Key Challenges |

| Tetrabromination | Adamantane, Br₂, Lewis Acid (e.g., AlBr₃), high temperature. semanticscholar.org | Harsh conditions, catalyst handling, potential for side products. |

| Conversion to Polyol | Halogenated adamantane, subsequent hydroxylation or hydroxymethylation steps. | Multi-step process, purification of intermediates, scalability. |

Exploration of Novel Functionalization Strategies

The four primary alcohol groups of this compound serve as versatile handles for a wide array of chemical transformations. The exploration of novel functionalization strategies is crucial for tailoring the molecule's properties for specific applications. The hydroxymethyl groups can undergo oxidation to form carbonyl compounds or be subjected to substitution reactions to introduce other functional groups. smolecule.com

A notable advancement in this area is the four-directional synthesis approach, where this compound has been successfully converted into more complex derivatives. researchgate.net For instance, oxidation of the tetraol yields the corresponding tetra-aldehyde, a highly reactive intermediate for further modifications. researchgate.net This tetra-aldehyde can then be used in subsequent reactions, such as condensations with diazo-acetate esters, to produce adamantanes functionalized with four 4-ethoxy-3-diazo-2,4-dioxobutyl residues. researchgate.net These transformations demonstrate the viability of using the tetraol as a scaffold to create intricate, symmetrically functionalized molecules.

Table of Functionalization Reactions

| Reaction Type | Reagent/Condition | Product Functional Group | Reference |

|---|---|---|---|

| Oxidation | Dess-Martin periodinane | Aldehyde (-CHO) | researchgate.net |

| Condensation | Aldehyde, Diazo-acetate ester | β-keto-ester derivative | researchgate.net |

| Substitution | Appropriate reagents | Various other groups | smolecule.com |

Uncharted Reactivity and Mechanistic Studies

While the functionalization of the hydroxymethyl groups is being explored, the fundamental reactivity and reaction mechanisms of this compound remain largely uncharted territory. There is a notable lack of published research specifically detailing mechanistic studies of its reactions. smolecule.com Understanding the kinetics and pathways of its transformations is essential for controlling reaction outcomes and designing rational synthetic strategies. For example, intramolecular interactions between the four hydroxymethyl groups could influence their reactivity in unexpected ways, leading to complex reaction profiles that differ from simpler, monofunctionalized adamantane alcohols. The study of related polycyclic systems, such as the formation of triaza-adamantanes which proceeds through complex imine intermediates and cyclization pathways, suggests that the chemistry of cage-like molecules can be intricate. researchgate.net Future research will need to employ kinetic studies, computational modeling, and isotopic labeling to elucidate the mechanisms governing the reactivity of this unique tetraol.

Integration into Multi-Component Systems

The rigid, tetrahedral geometry of the adamantane core makes this compound an ideal candidate for constructing highly ordered, three-dimensional multi-component systems. researchgate.net Adamantane derivatives substituted at the four bridgehead positions are recognized as premier building blocks for creating materials such as polymers, dendrimers, and supramolecular assemblies. researchgate.net

Derivatives of the adamantane-1,3,5,7-tetrasubstituted core, such as adamantane-1,3,5,7-tetracarboxylic acid and 1,3,5,7-tetrakis(tetrazol-5-yl)-adamantane, have been successfully employed as tetrahedral linkers in the synthesis of Metal-Organic Frameworks (MOFs). nih.govresearchgate.netresearchgate.net These MOFs can exhibit unique properties, such as porosity and high thermal stability, due to the precise geometry of the adamantane linker. researchgate.netresearchgate.net By functionalizing the hydroxymethyl groups of this compound to create suitable coordinating arms, it can be integrated into novel coordination polymers and MOFs. smolecule.com Its robust core is also expected to impart enhanced thermal and mechanical properties to polymers when it is incorporated as a cross-linking agent. smolecule.com

Addressing Data Gaps in Thermal Stability Research

The adamantane cage is known for its exceptional stability, a property that is generally imparted to its derivatives. smolecule.com This suggests that this compound should possess high thermal stability, making it a promising component for high-performance materials. However, there is a significant gap in the scientific literature regarding specific experimental data on its thermal properties, such as its decomposition temperature or its behavior under thermo-oxidative stress.

Research on closely related compounds provides valuable insight. For example, a study on triesters derived from 1,3,5-adamantanetriol, a similar polyol, demonstrated excellent thermo-oxidative stability. researchgate.net The indices of thermo-oxidative stability for these triester derivatives were found to be in the range of 221.6–240.3°C, highlighting the robustness of the adamantane core. researchgate.net This suggests that this compound and its derivatives would likely exhibit comparable or even superior stability. Addressing the data gap through systematic thermal analysis, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), is a crucial next step to fully characterize this compound for applications in materials science.

Comparative Thermal Stability Data

| Compound Type | Measured Property | Value (°C) | Reference |

|---|---|---|---|

| Triesters of 1,3,5-Adamantanetriol | Index of Thermo-oxidative Stability | 221.6–240.3 | researchgate.net |

| This compound | Decomposition Temperature | Data Not Available | N/A |

Q & A

Q. What are the recommended methods for synthesizing Adamantane-1,3,5,7-tetrayltetramethanol with high yield?

Synthesis typically involves multi-step alkylation or hydroxylation of adamantane derivatives. For example, regioselective alkylation of 1,3-dimethyl-adamantane using acid catalysts (e.g., AlCl₃/HCl) under controlled pressure can yield methyl-substituted intermediates, which can be further oxidized to introduce hydroxyl groups. Yields up to 80% are achievable with optimized reaction kinetics and temperature control . Kinetic studies suggest that apparent activation energies for alkylation range between 50–70 kJ/mol, requiring precise monitoring of reaction parameters .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural integrity?

- X-ray diffraction (XRD): SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for analyzing hydrogen bonding networks and molecular symmetry .

- Infrared (IR) spectroscopy: Identifies hydroxyl (-OH) and adamantane C-H stretching vibrations, with characteristic peaks at 3200–3600 cm⁻¹ (O-H) and 2800–2900 cm⁻¹ (C-H) .

- NMR spectroscopy: ¹³C NMR resolves quaternary carbons in the adamantane core (δ 30–40 ppm), while ¹H NMR detects hydroxyl protons (δ 1.5–2.5 ppm) .

Q. What safety precautions are necessary when handling this compound?

- Personal protective equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact, as the compound may cause allergic reactions (H317) and eye irritation (H319) .

- Ventilation: Work in a fume hood to avoid inhalation of aerosols.

- Storage: Keep in a dark, inert atmosphere at room temperature to prevent degradation .

Advanced Research Questions

Q. How does the substitution pattern of hydroxyl groups influence oxidation stability?

Oxidation stability correlates with carbon type: quaternary carbons (e.g., in 1,3,5,7-tetramethyl-adamantane) resist oxidation better than tertiary carbons. Pressure differential scanning calorimetry (DSC) shows that adamantane derivatives with four hydroxyl groups exhibit superior stability (onset oxidation temperature >250°C) compared to JP-10 fuel. This is attributed to reduced tertiary C-H bonds, which are oxidation-prone .

Q. What methodological approaches are employed to analyze reaction kinetics in adamantane-based compound synthesis?

- Pseudo-first-order kinetics: Used to model alkylation reactions, with rate constants derived from time-dependent concentration data .

- Computational modeling: Gaussian software simulates reaction pathways and transition states, validating experimental activation energies .

- Rapid small-scale oxidation tests (RSSOT): Quantify oxidative degradation rates under accelerated conditions (e.g., 150°C, 3.5 MPa O₂) .

Q. How can this compound be utilized in metal-organic frameworks (MOFs) or porous materials?

The four hydroxyl groups enable coordination with metal ions (e.g., Zn²⁺, Cu²⁺) to form MOFs. For example, adamantane-tetracarboxylic acid derivatives are used in MOF-77 and MOF-35, achieving surface areas >1000 m²/g. Similar strategies can apply to this compound by functionalizing hydroxyl groups into carboxylates .

Q. How do intermolecular hydrogen bonds affect its solubility and crystallinity?

Hydrogen bonding between hydroxyl groups and solvents (e.g., water, methanol) reduces solubility in non-polar media. Crystallinity is enhanced in polar aprotic solvents (e.g., DMF), as shown by single-crystal XRD data . Phase transfer catalyst-assisted microextraction (PTC-RP-DLLME) can isolate the compound from complex matrices, improving purity for crystallography .

Key Considerations for Experimental Design

- Contradiction Analysis: Discrepancies between computational predictions (e.g., Gaussian simulations) and experimental DSC data may arise from solvent effects or impurities. Validate models with controlled purity samples (>97% by GC) .

- Advanced Applications: Explore functionalization of hydroxyl groups into esters or ethers to tailor solubility for catalytic or material science applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.